3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.55. The purity is usually 95%.
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Biological Activity
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H26N2O6S
- Molecular Weight : 478.55 g/mol
- IUPAC Name : this compound
The structure features two methoxy-substituted phenyl groups and a phenylsulfonyl moiety attached to the pyrazole core. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound showed promising activity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- In vitro studies indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, comparable to dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored:
- Compounds derived from the pyrazole framework have shown activity against bacteria such as E. coli and S. aureus. Specific derivatives demonstrated effective inhibition at concentrations as low as 40 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate diketones or β-keto esters under controlled conditions. Key steps include:
- Formation of the Pyrazole Core : Cyclization of hydrazines with carbonyl compounds.
- Functional Group Modifications : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution or other functionalization techniques.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSXBZXVKQUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.